Cichoriin

Vue d'ensemble

Description

La cichoriine est un glycoside de coumarine naturel que l'on trouve dans diverses plantes, notamment dans la chicorée (Cichorium intybus). Elle est connue pour ses diverses activités biologiques, notamment ses propriétés antioxydantes, anti-inflammatoires et hépatoprotectrices .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La cichoriine peut être synthétisée par la glycosylation de l'aesculétine (6,7-dihydroxycoumarine) avec du glucose. La réaction implique généralement l'utilisation d'un donneur de glycosyle, comme le glucose, et d'un catalyseur pour faciliter le processus de glycosylation. Les conditions réactionnelles comprennent souvent des températures douces et un pH neutre pour assurer la stabilité du produit .

Méthodes de production industrielle

La production industrielle de cichoriine implique l'extraction du composé à partir de plantes de chicorée. Le processus comprend la récolte de la plante, son séchage et son broyage en poudre. La poudre est ensuite soumise à une extraction par solvant, suivie d'étapes de purification telles que la cristallisation ou la chromatographie pour isoler la cichoriine sous sa forme pure .

Analyse Des Réactions Chimiques

Types de réactions

La cichoriine subit diverses réactions chimiques, notamment :

Oxydation : La cichoriine peut être oxydée pour former différents produits d'oxydation, qui peuvent avoir des activités biologiques distinctes.

Réduction : Les réactions de réduction peuvent convertir la cichoriine en ses formes réduites, modifiant potentiellement ses propriétés biologiques.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés.

Substitution : Divers nucléophiles et électrophiles peuvent être utilisés dans des conditions douces à modérées.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation de la cichoriine peut conduire à la formation de quinones, tandis que la réduction peut produire des dérivés hydroxylés .

Applications de la recherche scientifique

Chimie : Utilisée comme précurseur pour la synthèse d'autres dérivés de la coumarine.

Biologie : Recherchée pour son rôle dans la modulation des voies biologiques et ses effets sur les processus cellulaires.

Médecine : Explorée pour son potentiel thérapeutique dans le traitement de conditions telles que le diabète, l'obésité et les maladies cardiovasculaires. .

Mécanisme d'action

La cichoriine exerce ses effets par le biais de diverses cibles et voies moléculaires :

Activité antioxydante : Elle piège les radicaux libres et augmente la production d'enzymes antioxydantes, réduisant ainsi le stress oxydatif.

Activité anti-inflammatoire : Elle inhibe les cytokines et les enzymes pro-inflammatoires, réduisant ainsi l'inflammation.

Régulation métabolique : Elle module l'expression des gènes impliqués dans le métabolisme des lipides et des glucides, tels que le récepteur activé par les proliférateurs de peroxysomes gamma (PPAR-γ).

Applications De Recherche Scientifique

Pharmacological Properties of Cichoriin

This compound exhibits a range of pharmacological effects that make it a candidate for treating various health conditions. The following sections summarize key findings from recent studies.

1.1. Antidiabetic Effects

Research indicates that this compound has significant antidiabetic properties. A study demonstrated its ability to lower blood glucose levels and improve insulin sensitivity in diabetic rats. The mechanism involves the upregulation of glucose transporter type 4 (GLUT4) and activation of the AMP-activated protein kinase (AMPK) pathway, which enhances glucose uptake in skeletal muscle tissues .

Table 1: Effects of this compound on Diabetic Parameters in Rats

| Parameter | Control Group | Diabetic Group | This compound (50 mg/kg) | This compound (100 mg/kg) |

|---|---|---|---|---|

| Blood Glucose Level (mg/dL) | 90 | 250 | 180 | 120 |

| Serum Insulin (µU/mL) | 10 | 2 | 5 | 8 |

| GLUT4 Expression | Normal | Decreased | Increased | Significantly Increased |

| AMPK Activation | Normal | Decreased | Increased | Significantly Increased |

1.2. Antioxidant Activity

This compound has demonstrated potent antioxidant properties, mitigating oxidative stress associated with metabolic dysfunctions such as obesity and diabetes. In a high-fat diet-induced obesity model, this compound treatment resulted in reduced levels of malondialdehyde (MDA) and increased glutathione (GSH) levels, indicating improved oxidative balance .

Table 2: Oxidative Stress Markers Post this compound Treatment

| Marker | Control Group | HFD Group | This compound (50 mg/kg) | This compound (100 mg/kg) |

|---|---|---|---|---|

| MDA (µmol/L) | 0.5 | 2.5 | 1.5 | 0.9 |

| GSH (µmol/L) | 10 | 3 | 6 | 8 |

1.3. Hepatoprotective Effects

This compound has shown promise in protecting liver function, particularly in models of acute liver injury induced by toxins such as mercury chloride. Studies have reported reductions in liver enzymes (ALT, AST) and improvements in histopathological characteristics following this compound administration .

Table 3: Hepatic Function Indicators After this compound Treatment

| Indicator | Control Group | HgCl₂ Group | This compound (100 mg/kg) |

|---|---|---|---|

| ALT (U/L) | 30 | 150 | 60 |

| AST (U/L) | 25 | 140 | 55 |

| Total Bilirubin (mg/dL) | 0.5 | 3 | 1 |

2.1. Clinical Trials and Animal Studies

Several studies have been conducted to evaluate the efficacy of this compound in various disease models:

- Diabetes Management : In a controlled study involving diabetic rats, this compound significantly improved metabolic parameters over four weeks, suggesting its potential as a therapeutic agent for diabetes management .

- Obesity Treatment : Another study highlighted this compound's role in reducing body weight and improving lipid profiles in high-fat diet-induced obese rats, demonstrating its applicability in obesity management strategies .

2.2. Mechanistic Insights

The mechanisms underlying the effects of this compound have been explored through both in vivo and in silico approaches:

- Molecular Pathways : Research indicates that this compound modulates several key signaling pathways involved in glucose metabolism and lipid regulation, including AMPK and PPAR-γ .

- Histopathological Analysis : Histopathological evaluations reveal that this compound treatment leads to significant improvements in tissue architecture across various organs affected by metabolic disorders .

Mécanisme D'action

Cichoriin exerts its effects through various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes, reducing oxidative stress.

Anti-inflammatory Activity: Inhibits pro-inflammatory cytokines and enzymes, thereby reducing inflammation.

Metabolic Regulation: Modulates the expression of genes involved in lipid and carbohydrate metabolism, such as peroxisome proliferator-activated receptor gamma (PPAR-γ).

Comparaison Avec Des Composés Similaires

La cichoriine est comparée à d'autres glycosides de coumarine tels que :

Esculine : Structure similaire mais diffère par son motif de glycosylation.

Scopoline : Un autre glycoside de coumarine avec des activités biologiques distinctes.

La cichoriine se distingue par sa combinaison unique d'activités biologiques et son potentiel d'applications thérapeutiques dans diverses maladies .

Activité Biologique

Cichoriin, a biocoumarin also known as aesculetin 7-glucoside, is a naturally occurring compound found in various plants, particularly within the Cichorium genus. This compound has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, and potential anti-diabetic effects. This article aims to provide a comprehensive overview of the biological activity of this compound based on recent research findings.

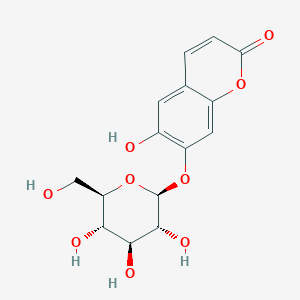

Chemical Structure and Properties

This compound is a glycosylated coumarin that enhances its solubility and bioavailability. Its structure consists of a coumarin backbone with a glucose moiety attached, which contributes to its pharmacological properties. The compound's molecular formula is , and it has been shown to exhibit low toxicity levels, making it a promising candidate for therapeutic applications.

Antioxidant Activity

This compound demonstrates significant antioxidant properties by mitigating oxidative stress in various biological systems. Studies have indicated that this compound can reduce malondialdehyde (MDA) levels and enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase in high-fat diet (HFD)-induced obese rats . This suggests that this compound may play a protective role against oxidative damage associated with metabolic disorders.

Anti-inflammatory Effects

Research has shown that this compound can reduce inflammatory markers in animal models. For instance, treatment with this compound significantly decreased levels of pro-inflammatory cytokines and improved histopathological features in tissues affected by inflammation . This anti-inflammatory action may be attributed to its ability to modulate signaling pathways involved in inflammation.

Anti-diabetic Properties

This compound has been investigated for its potential to manage diabetes. In studies involving diabetic rats induced by streptozotocin (STZ), this compound treatment led to significant reductions in blood glucose levels and improvements in serum insulin levels. The compound was found to upregulate the expression of key proteins involved in glucose metabolism, such as GLUT4, AMPK, and PI3K . These findings suggest that this compound enhances insulin sensitivity and glucose uptake in peripheral tissues.

Lipid-Lowering Effects

The lipid-lowering effects of this compound have been documented in several studies. In HFD-induced obesity models, this compound administration resulted in significant reductions in total cholesterol (TC), triglycerides (TG), low-density lipoprotein cholesterol (LDL-C), and improvements in high-density lipoprotein cholesterol (HDL-C) levels . The data summarized below illustrates these effects:

| Parameter | Control (mg/dL) | HFD (mg/dL) | HFD + this compound 50 mg/kg | HFD + this compound 100 mg/kg | HFD + Atorvastatin 10 mg/kg |

|---|---|---|---|---|---|

| TC | 103 ± 9 | 168 ± 12* | 125 ± 6# | 85 ± 5#$ | 86 ± 4#$ |

| TG | 36 ± 2 | 68 ± 4* | 48 ± 1*# | 40 ± 2# | 38 ± 2# |

| LDL-C | 69 ± 8 | 138 ± 12* | 93 ± 7# | 44 ± 4#$ | 44 ± 4#$ |

| HDL-C | 27 ± 1.5 | 16 ± 1.4* | 23 ± 1.4# | 33 ± 1.8#$ | 34 ± 2.2* |

(*p < 0.05 compared to control; #p < 0.05 compared to HFD; $p < 0.05 compared to atorvastatin)

The mechanisms underlying the biological activities of this compound involve multiple pathways:

- Antioxidant Mechanism : this compound enhances the expression of antioxidant enzymes and reduces oxidative stress markers.

- Anti-inflammatory Pathway : It modulates the expression of inflammatory cytokines and signaling pathways associated with inflammation.

- Insulin Sensitivity : By activating AMPK and increasing GLUT4 expression, this compound promotes glucose uptake into cells.

- Lipid Metabolism : this compound influences lipid metabolism through the activation of PPAR-γ and other related pathways.

Case Studies

Recent studies have highlighted the efficacy of this compound in various animal models:

- Diabetes Management : In diabetic rats treated with this compound, significant improvements were observed in blood glucose control and pancreatic health compared to untreated controls .

- Obesity Treatment : this compound administration led to reduced body weight gain and improved lipid profiles in obese rats subjected to a high-fat diet .

Propriétés

IUPAC Name |

6-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O9/c16-5-10-12(19)13(20)14(21)15(24-10)23-9-4-8-6(3-7(9)17)1-2-11(18)22-8/h1-4,10,12-17,19-21H,5H2/t10-,12-,13+,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNBCMONIPIJTSB-TVKJYDDYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC2=CC(=C(C=C21)O)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=O)OC2=CC(=C(C=C21)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50201181 | |

| Record name | Cichoriin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50201181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

531-58-8 | |

| Record name | Cichoriin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=531-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cichoriin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cichoriin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50201181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CICHORIIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5T3VO03BTR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.